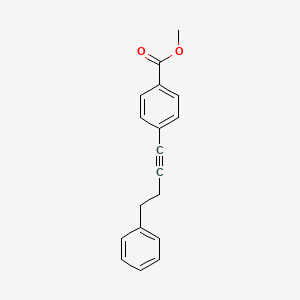![molecular formula C15H23NO3S B14189913 N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide CAS No. 850140-17-9](/img/structure/B14189913.png)
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide typically involves multiple steps:
Formation of the Dimethoxybenzene Core: The starting material, 2,5-dimethoxybenzene, is subjected to electrophilic aromatic substitution to introduce the propylsulfanyl group.
Introduction of the Ethyl Chain: The intermediate is then reacted with ethyl bromide in the presence of a base to form the ethyl-substituted product.
Acetamide Formation: Finally, the ethyl-substituted intermediate is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and propylsulfanyl groups may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-(n)-propylthiophenethylamine: Shares the dimethoxybenzene core and propylsulfanyl group but lacks the acetamide moiety.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains a similar acetamide group but differs in the aromatic substitution pattern.
Uniqueness
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
850140-17-9 |
|---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxy-4-propylsulfanylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C15H23NO3S/c1-5-8-20-15-10-13(18-3)12(9-14(15)19-4)6-7-16-11(2)17/h9-10H,5-8H2,1-4H3,(H,16,17) |
InChI Key |
LEILILKMQOTQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=C(C(=C1)OC)CCNC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


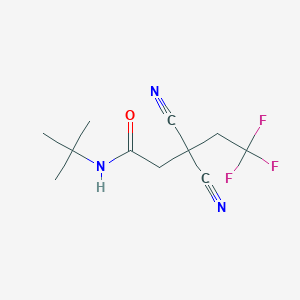
![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)
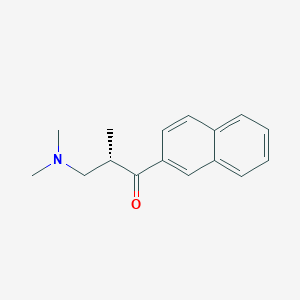
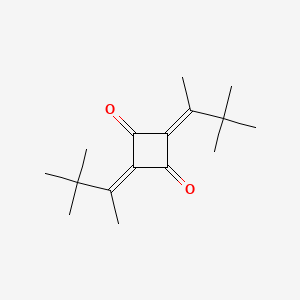
![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)
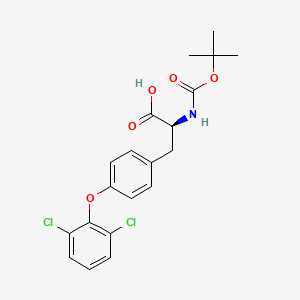
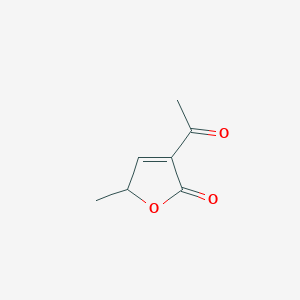
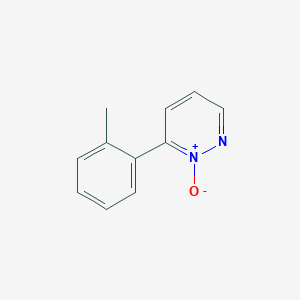
![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)
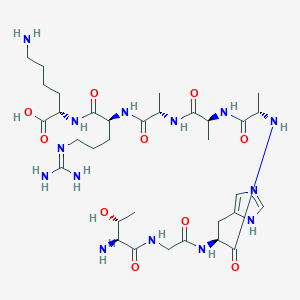
![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)
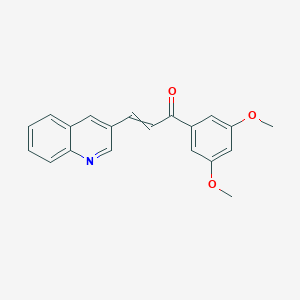
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)
